3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide is a synthetic organic compound that features a benzothiazole ring and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Propanamide Group: The propanamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid
- (3R)-3-(1,3-Benzothiazol-2-yl)-1-(3-fluoro-4-methoxybenzyl)piperidinium
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-22-14-8-6-13(7-9-14)12-19-17(21)10-11-18-20-15-4-2-3-5-16(15)23-18/h2-9H,10-12H2,1H3,(H,19,21) |
InChI Key |
BGLIUSAPZGIYHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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